PB28 hydrochloride
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Overview
Description
Preparation Methods
PB28 hydrochloride is synthesized through a series of chemical reactions involving cyclohexylpiperazine derivatives. The synthetic route typically involves the reaction of cyclohexylamine with 1,2,3,4-tetrahydro-5-methoxy-1-naphthaldehyde, followed by the addition of propyl bromide to form the desired product . The reaction conditions often include the use of solvents like methanol and water, with the final product being purified through crystallization .
Chemical Reactions Analysis
PB28 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
PB28 hydrochloride exerts its effects by binding to sigma-1 and sigma-2 receptors. These receptors are involved in various cellular processes, including cell growth, differentiation, and survival . By modulating these receptors, this compound can inhibit the growth of cancer cells and reduce viral infectivity . The molecular targets and pathways involved include the modulation of P-glycoprotein levels and the inhibition of calcium release from the endoplasmic reticulum .
Comparison with Similar Compounds
PB28 hydrochloride is unique in its high affinity and selectivity for sigma-2 receptors, making it more potent than other similar compounds . Some similar compounds include:
PB183: Another sigma-2 receptor agonist with similar anticancer properties.
PB221: A derivative of PB28 with modifications to enhance its selectivity and potency.
F281: A sigma-2 receptor ligand with distinct structural features and biological activities.
PB282: A compound similar to PB28 but with different pharmacological properties.
This compound stands out due to its potent anticancer and antiviral activities, making it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C24H39ClN2O |
---|---|
Molecular Weight |
407.0 g/mol |
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;hydrochloride |
InChI |
InChI=1S/C24H38N2O.ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;1H |
InChI Key |
OSFCUSPRYLNJJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl |
Origin of Product |
United States |
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